5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a fused bicyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
Indazole derivatives are known to interact with their targets (such as kinases) and modulate their activity . This can result in changes in cell cycle progression or cell volume regulation.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets of indazole derivatives, it can be inferred that this compound may influence cell cycle progression or cell volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by cyclization and oxidation steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation processes efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid: Lacks the methyl group at the 5-position.
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZWBIBMZLMSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349602 |
Source
|
Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-14-9 |
Source
|
Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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